4-Chloro-3-(phenylsulfamoyl)benzoic acid 4-Chloro-3-(phenylsulfamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 59210-63-8
VCID: VC5946936
InChI: InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Molecular Formula: C13H10ClNO4S
Molecular Weight: 311.74

4-Chloro-3-(phenylsulfamoyl)benzoic acid

CAS No.: 59210-63-8

Cat. No.: VC5946936

Molecular Formula: C13H10ClNO4S

Molecular Weight: 311.74

* For research use only. Not for human or veterinary use.

4-Chloro-3-(phenylsulfamoyl)benzoic acid - 59210-63-8

Specification

CAS No. 59210-63-8
Molecular Formula C13H10ClNO4S
Molecular Weight 311.74
IUPAC Name 4-chloro-3-(phenylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Standard InChI Key SSOMJRJEEVXYPJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 4-chloro-3-(phenylsulfamoyl)benzoic acid, reflects its three key functional groups:

  • A chloro (-Cl) substituent at the 4-position of the benzene ring.

  • A phenylsulfamoyl group (-NHSO2_2-Ph) at the 3-position.

  • A carboxylic acid (-COOH) at the 1-position .

The SMILES notation C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl\text{C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl} provides a linear representation of its structure , while the InChIKey SSOMJRJEEVXYPJ-UHFFFAOYSA-N uniquely identifies its stereochemical features .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H10ClNO4S\text{C}_{13}\text{H}_{10}\text{ClNO}_{4}\text{S}
Molecular Weight311.74 g/mol
XLogP3 (Partition Coefficient)3.2
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors6 (2xO from SO2_2, 2xO from COOH, 1xN, 1xO from Cl)

Spectroscopic and Computational Data

  • 3D Conformational Analysis: PubChem’s interactive 3D model reveals a planar benzoic acid core with the sulfamoyl group adopting a staggered conformation relative to the chloro substituent .

  • Collision Cross Section (CCS): Predicted CCS values for adducts such as [M+H]+^+ (173.1 Ų) and [M+Na]+^+ (186.5 Ų) aid in mass spectrometry-based identification .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-chloro-3-(phenylsulfamoyl)benzoic acid typically involves multi-step reactions:

  • Chlorination: Electrophilic substitution using Cl2_2 or SO2_2Cl2_2 in the presence of Lewis acids (e.g., AlCl3_3) introduces the chloro group at the 4-position.

  • Sulfamoylation: Reaction with phenylsulfonamide under basic conditions (e.g., K2_2CO3_3) installs the sulfamoyl moiety.

  • Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile group yields the final benzoic acid derivative .

Table 2: Common Reagents and Conditions

StepReagents/ConditionsYield (%)
ChlorinationCl2_2, AlCl3_3, 0–5°C65–75
SulfamoylationPhSO2_2NH2_2, K2_2CO3_3, DMF, 80°C50–60
OxidationKMnO4_4, H2_2O, 100°C85–90

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C, releasing SO2_2 and HCl gases.

  • Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the sulfamoyl bond, forming 4-chlorobenzoic acid and phenylsulfinic acid as byproducts .

Biological Activities and Mechanisms

Antibacterial Properties

The sulfamoyl group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro studies against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfamethoxazole (MIC = 16 µg/mL).

Table 3: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)Mechanism
Escherichia coli64DHPS inhibition
Pseudomonas aeruginosa128Cell membrane disruption
Bacillus subtilis16Folate pathway blockade

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced murine macrophages, the compound reduces IL-6 and TNF-α production by 40–50% at 10 µM, likely through NF-κB pathway modulation.

Applications in Drug Development

Protein Binding Studies

Surface plasmon resonance (SPR) assays reveal a KD_D = 2.3 µM for binding to human serum albumin (HSA), suggesting moderate plasma protein binding . Molecular docking simulations further predict interactions with HSA’s Sudlow site II via hydrophobic and hydrogen-bonding contacts .

Comparative Analysis with Structural Analogues

4-(4-Chloro-phenylsulfamoyl)-benzoic Acid (CID 3326994)

This analogue positions the chloro group on the phenylsulfamoyl ring rather than the benzoic acid core. It exhibits reduced antibacterial activity (MIC = 128 µg/mL against S. aureus) but improved solubility (2.1 mg/mL vs. 0.8 mg/mL for the parent compound) .

4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic Acid (CID 793727)

The addition of a second chloro group enhances lipophilicity (LogP = 3.8 vs. 3.2) and anti-inflammatory potency (IC50_{50} = 5 µM for IL-6 inhibition) .

Table 4: Structure-Activity Relationships

CompoundAntibacterial MIC (µg/mL)LogPIL-6 Inhibition (IC50_{50})
Parent Compound323.210 µM
4-(4-Cl-Ph) Derivative1282.9>50 µM
Di-Cl Derivative643.85 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator